PROTAC eDHFR Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H44N8O10 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide |

InChI |

InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43) |

InChI Key |

PJVJIKUHLULMOV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the PROTAC eDHFR degrader system?

An In-depth Technical Guide to the PROTAC eDHFR Degrader System

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering a distinct advantage over traditional occupancy-based inhibition.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy.[2][3] These heterobifunctional molecules are designed to co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule typically consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This induced proximity results in the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4]

Among the various TPD strategies, tag-based systems provide a powerful and versatile platform for validating new E3 ligases and studying the function of specific proteins without the need to develop a unique binder for every POI.[5] The PROTAC Escherichia coli Dihydrofolate Reductase (eDHFR) degrader system is a robust tool for achieving rapid, selective, and reversible post-translational control over protein abundance.[6] This system involves genetically fusing a POI to the eDHFR protein tag. A specific PROTAC, composed of an eDHFR-binding molecule (trimethoprim) linked to an E3 ligase recruiter (pomalidomide), can then be used to induce the degradation of the entire fusion protein.[6]

This guide provides a comprehensive technical overview of the eDHFR degrader system, including its core mechanism, quantitative performance metrics, and detailed experimental protocols for its application and evaluation.

Core Components and Mechanism of Action

The eDHFR degrader system is an elegant approach that leverages the high-affinity and specific interaction between the antibiotic trimethoprim (B1683648) (TMP) and its target, eDHFR. By using the bacterial DHFR enzyme, the system remains orthogonal to the endogenous mammalian DHFR, ensuring high specificity.

System Components:

-

Protein of Interest (POI)-eDHFR Fusion: The target protein is genetically fused to the E. coli DHFR domain at either the N- or C-terminus.[5] This tagged protein is expressed in the cell under normal conditions.

-

TMP-based PROTAC: This heterobifunctional molecule is the system's key activator. It is synthesized by covalently linking trimethoprim to an E3 ligase ligand, typically pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] A representative example is the molecule designated "7c" in foundational studies.[6]

Mechanism of Action: The TMP-based PROTAC operates catalytically to induce proteasomal degradation of the POI-eDHFR fusion protein through a four-step process:[7]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the eDHFR tag on the fusion protein and the CRBN E3 ligase, bringing them into close proximity to form a key ternary complex (POI-eDHFR :: PROTAC :: CRBN).[6][8]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI-eDHFR protein.[2]

-

Proteasomal Degradation: The polyubiquitinated fusion protein is recognized by the 26S proteasome, which unfolds and degrades it into smaller peptides.[4][5]

-

PROTAC Recycling: After degradation of the target, the PROTAC molecule is released and can engage another POI-eDHFR protein and E3 ligase, repeating the cycle.[7]

This process allows for rapid and potent knockdown of the target protein, which is fully reversible upon withdrawal of the PROTAC molecule.[6][9]

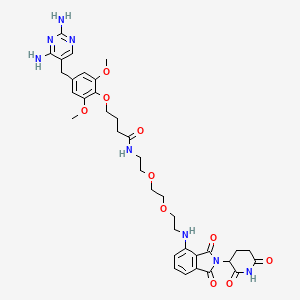

Caption: Mechanism of PROTAC-mediated eDHFR-tagged protein degradation.

Quantitative Performance Metrics

The efficacy of a PROTAC is primarily assessed by its potency (DC50) and efficiency (Dmax).

-

DC50: The concentration of the PROTAC required to induce 50% of the maximal degradation of the target protein.[10] A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.[10]

Studies have demonstrated that TMP-based PROTACs can robustly degrade various eDHFR-tagged proteins, achieving Dmax values greater than 95%.[6]

| PROTAC Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 7c | eDHFR-YFP | HEK293T | ~10 | >95 | [6] |

| 7c | eDHFR-Luciferase | OVCAR8 | Not Reported | >90 | [6][9] |

| 7c | eDHFR-Lck | HEK293T | Not Reported | >90 | [9] |

| 7b | eDHFR-tagged proteins | Not Specified | Not Reported | Potent Degrader | [11] |

Binding Affinities and Cooperativity The formation of the ternary complex is the critical initiating event in the PROTAC mechanism. The stability of this complex is governed by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as by the protein-protein interactions between the target and the ligase.[12]

-

Binding Affinity (Kd): The dissociation constant measures the strength of binding between two molecules. The affinity of TMP for E. coli DHFR is in the nanomolar range, providing a strong anchor for the PROTAC.[13]

-

Cooperativity (α): This factor quantifies how the binding of the PROTAC to one protein partner influences its binding to the second. It is calculated as the ratio of the binary and ternary dissociation constants (α = KDbinary / KDternary).[14]

While high binding affinity can be beneficial, studies have shown that it does not always correlate directly with degradation efficiency.[15] Ternary complex stability and positive cooperativity are often more robust predictors of a PROTAC's efficacy.[15]

Key Experimental Protocols

Evaluating the eDHFR degrader system involves a series of well-established molecular and cell biology techniques.

Caption: Workflow for determining PROTAC efficacy (DC50/Dmax).

Cell Culture and Treatment

This protocol outlines the general procedure for treating cells expressing a POI-eDHFR fusion protein with a TMP-based PROTAC.

-

Cell Plating: Plate cells (e.g., HEK293T-eDHFR-YFP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 105 cells/well).[9] Allow cells to adhere overnight.

-

PROTAC Preparation: Prepare a serial dilution of the PROTAC (e.g., compound 7c) in complete cell culture medium. A typical dose-response range might be from 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[4]

-

Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.[9][16]

Western Blotting for Degradation Analysis

Western blotting is the standard method for quantifying the reduction in target protein levels.[4]

-

Cell Lysis: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.[4] Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[4]

-

Harvesting: Scrape the cells and collect the lysate into a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[4]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][17] Transfer the supernatant to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.[4] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][17]

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][17]

-

Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-eDHFR, anti-YFP) overnight at 4°C.[9] Also probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-Actin).[10]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.[4]

-

Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[10]

-

Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine the DC50 and Dmax values.[10]

-

Ubiquitination Assay

To confirm that degradation is mediated by the ubiquitin-proteasome system, one can perform an ubiquitination assay. A common method involves using Tandem Ubiquitin Binding Entities (TUBEs) to capture polyubiquitinated proteins.[18]

-

Cell Treatment: Treat cells with the PROTAC for a shorter time course (e.g., 0, 1, 2, 4 hours) to capture the peak of ubiquitination before significant degradation occurs.[18] Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) to cause accumulation of ubiquitinated species.

-

Lysis: Lyse cells under denaturing conditions (e.g., buffer with 1% SDS) to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.

-

Pull-Down: Dilute the lysate to reduce SDS concentration and incubate with TUBE-conjugated agarose (B213101) beads to capture polyubiquitinated proteins.

-

Analysis: Wash the beads extensively, elute the bound proteins, and analyze by Western blot using an antibody against the POI-eDHFR protein. An increase in the high molecular weight smear upon PROTAC treatment indicates target ubiquitination.[18]

Cell Viability Assay

To assess the functional consequence of degrading the POI, a cell viability or proliferation assay can be performed.

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[19]

-

Treatment: Treat cells with a serial dilution of the PROTAC as described in section 4.1.

-

Incubation: Incubate for a longer period relevant to the biological process being studied (e.g., 48-96 hours).[20]

-

Assay: Perform a viability assay using a commercially available kit, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®.[19][21]

-

For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.[19]

-

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).[22]

References

- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 17. origene.com [origene.com]

- 18. lifesensors.com [lifesensors.com]

- 19. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 20. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

The Principle of eDHFR-Tagged Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies governing the degradation of proteins tagged with Escherichia coli dihydrofolate reductase (eDHFR). This technology offers precise temporal control over protein abundance, making it a powerful tool in functional genomics, target validation, and drug discovery. We will delve into the two primary strategies for inducing the degradation of eDHFR-tagged proteins: the Destabilizing Domain (DD) system and the Proteolysis-Targeting Chimera (PROTAC) system.

Core Principles of eDHFR-Tagged Protein Degradation

The ability to conditionally control the levels of a specific protein of interest (POI) is crucial for understanding its function. The eDHFR system leverages the specific and high-affinity interaction between the bacterial eDHFR protein and the small molecule trimethoprim (B1683648) (TMP). By fusing the eDHFR protein tag to a POI, the stability of the resulting fusion protein can be manipulated in a ligand-dependent manner. Two distinct mechanisms are employed to achieve this regulation.

The Destabilizing Domain (DD) System: A "Drug-On" Approach

In the DD system, a mutated version of eDHFR acts as a conditionally unstable domain.[1] When fused to a POI, this eDHFR mutant is recognized by the cellular protein quality control machinery and is constitutively targeted for degradation by the proteasome, leading to the rapid degradation of the entire fusion protein.[2] The presence of the ligand, TMP, stabilizes the eDHFR DD by binding to it, thus preventing its degradation and allowing the fusion protein to accumulate and function.[2] This "drug-on" system allows for the rapid and reversible stabilization of a target protein in a dose-dependent manner.[2]

dot

Caption: The eDHFR Destabilizing Domain (DD) System.

The PROTAC System: A "Drug-Off" Approach

The PROTAC (Proteolysis-Targeting Chimera) system utilizes a heterobifunctional molecule to induce protein degradation.[3] This PROTAC molecule consists of a ligand that binds to the eDHFR tag (often a derivative of TMP) connected by a chemical linker to a ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN).[3] The binding of the PROTAC to both the eDHFR-tagged POI and the E3 ligase brings them into close proximity, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] In this "drug-off" system, the small molecule actively induces the degradation of the target protein.

dot

Caption: The eDHFR PROTAC-mediated Degradation System.

Data Presentation: Quantitative Parameters

The efficacy of eDHFR-tagged protein degradation is characterized by several key quantitative parameters. The following tables summarize typical values reported in the literature for both the DD and PROTAC systems.

Table 1: Quantitative Data for the eDHFR Destabilizing Domain (DD) System

| Parameter | Typical Value(s) | Description |

| TMP Concentration for Stabilization | 1 - 10 µM | Concentration of Trimethoprim (TMP) required for maximal stabilization of the eDHFR-tagged protein.[2] |

| Degradation Kinetics | >85% degradation within 4-6 hours | The time required to reach near-maximal degradation of the target protein after withdrawal of TMP.[5] |

| Dynamic Range | 63- to 93-fold | The fold-change in protein expression between the TMP-stabilized and degraded states.[2] |

| Basal Expression (without TMP) | ~18% of stabilized level | The residual level of the eDHFR-tagged protein in the absence of the stabilizing ligand, TMP.[6] |

Table 2: Quantitative Data for the eDHFR PROTAC System

| Parameter | Typical Value(s) | Description |

| PROTAC Concentration | 10 - 100 nM | The effective concentration range for inducing degradation of the eDHFR-tagged protein.[3] |

| Maximum Degradation (Dmax) | Up to 95% | The maximal percentage of protein degradation achieved at optimal PROTAC concentration.[3] |

| Half-Maximal Degradation (DC50) | Submicromolar to low nanomolar | The concentration of the PROTAC that induces 50% of the maximal degradation. Specific values are highly dependent on the PROTAC architecture and target protein. |

| Degradation Kinetics | Significant degradation within hours | The timeframe for observing substantial degradation of the target protein upon PROTAC treatment. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the eDHFR degradation technology.

Generation of eDHFR-Tagged Cell Lines

Two common methods for generating cell lines expressing an eDHFR-tagged protein of interest are lentiviral transduction and CRISPR/Cas9-mediated knock-in.

This method is suitable for expressing a POI-eDHFR fusion protein from a transgene.

Materials:

-

HEK293T cells for lentivirus production

-

Target cells for transduction

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid containing the POI-eDHFR fusion construct

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Polybrene

-

Puromycin (B1679871) (if the transfer plasmid contains a resistance cassette)

Protocol:

-

Lentivirus Production:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the transfer plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.

-

After 12-16 hours, replace the transfection medium with fresh complete culture medium.

-

Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

-

-

Transduction of Target Cells:

-

Seed the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

-

Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

-

Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.

-

If applicable, begin selection with puromycin 48 hours post-transduction.

-

Expand the resistant cells to establish a stable cell line.

-

dot

Caption: Workflow for Lentiviral Transduction.

This method allows for the fusion of the eDHFR tag to the endogenous POI, preserving its native expression regulation.

Materials:

-

Target cell line

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the C-terminus of the POI

-

Donor DNA template containing the eDHFR tag flanked by homology arms (~100 bp) corresponding to the genomic locus

-

Electroporation system or transfection reagent

-

FACS instrument for cell sorting (optional, if a fluorescent marker is co-integrated)

Protocol:

-

Design and Preparation:

-

Design an sgRNA that targets the genomic locus immediately upstream of the stop codon of the POI.

-

Synthesize or clone the sgRNA into an appropriate expression vector.

-

Construct a donor plasmid containing the eDHFR tag sequence flanked by left and right homology arms that match the genomic sequences upstream and downstream of the sgRNA cut site.

-

-

Transfection/Electroporation:

-

Co-transfect or electroporate the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template.

-

-

Selection and Screening:

-

Allow cells to recover for 48-72 hours.

-

If a selection marker is included in the donor template, apply the appropriate selection agent.

-

Isolate single-cell clones by limiting dilution or FACS.

-

Expand the clones and screen for correct integration of the eDHFR tag by PCR and Western blotting.

-

dot

Caption: Workflow for CRISPR/Cas9-mediated Tagging.

Protein Degradation/Stabilization Assay

This protocol describes the general procedure for inducing degradation (PROTAC system) or stabilization (DD system) and assessing the outcome by Western blotting.

Materials:

-

eDHFR-tagged cell line

-

Complete culture medium

-

TMP stock solution (e.g., 10 mM in DMSO)

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG132) (optional, for mechanistic studies)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI or a tag (e.g., anti-HA, anti-FLAG)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

DD System (Degradation):

-

Culture the cells in the presence of a stabilizing concentration of TMP (e.g., 1-10 µM) for 24 hours.

-

To induce degradation, wash the cells twice with PBS and replace the medium with fresh medium lacking TMP.

-

Harvest cells at various time points (e.g., 0, 2, 4, 6, 8, 24 hours) after TMP withdrawal.

-

-

PROTAC System (Degradation):

-

Seed the cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a set period (e.g., 24 hours). Include a DMSO vehicle control.

-

Harvest the cells for analysis.

-

-

-

Western Blotting:

-

Lyse the harvested cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

-

This guide provides a comprehensive overview of the principles and methods for eDHFR-tagged protein degradation. The versatility and robustness of this system make it an invaluable tool for modern biological research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A general chemical method to regulate protein stability in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of the DHFR-based destabilizing domain across mouse models of retinal degeneration and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Inducible Control of Lethality Genes: A Low Background Destabilizing Domain Architecture Applied to the Gal4-UAS System in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of eDHFR Degraders: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. A significant advancement in this field is the development of degraders for engineered Escherichia coli dihydrofolate reductase (eDHFR), a versatile tag that allows for the selective depletion of any protein of interest (POI). This technical guide provides a comprehensive overview of the discovery and development of eDHFR degraders, with a focus on trimethoprim (B1683648) (TMP)-based Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles, experimental methodologies, and quantitative data that underpin this powerful technology.

Core Principle: Hijacking the Ubiquitin-Proteasome System

eDHFR degraders are heterobifunctional molecules, most commonly PROTACs, that function by inducing proximity between an eDHFR-tagged protein and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

A prominent example involves PROTACs that link trimethoprim (TMP), a high-affinity ligand for eDHFR, to a ligand for an E3 ligase, such as pomalidomide (B1683931), which recruits Cereblon (CRBN).[1][2][3] This trimethoprim-pomalidomide conjugate forms a ternary complex with the eDHFR-tagged POI and the CRBN E3 ligase, initiating the degradation cascade.[3]

Caption: Mechanism of Action for a Trimethoprim-Pomalidomide based eDHFR PROTAC.

Quantitative Assessment of eDHFR Degrader Efficacy

The efficacy of eDHFR degraders is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the potency of the degrader, while Dmax indicates the extent of protein removal. These values are crucial for comparing the performance of different degrader molecules.

| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 7c | eDHFR-YFP | HEK29T | Not Reported | >95 | [1][2] |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [4] |

| Compound 9 | HDAC1 | HCT116 | 550 | >50 | [5] |

| Compound 9 | HDAC3 | HCT116 | 530 | >50 | [5] |

| Compound 22 | HDAC3 | HCT116 | 440 | 77 | [5] |

Note: Data for non-eDHFR targets is included for comparative purposes of PROTAC efficacy.

Experimental Protocols

A robust assessment of eDHFR degrader activity requires a suite of well-defined experimental protocols. The following sections outline the key methodologies.

Generation of eDHFR-Tagged Cell Lines

To study the degradation of a specific protein of interest (POI), it must first be tagged with eDHFR. This is typically achieved through CRISPR/Cas9-mediated genome editing to create a fusion protein at the endogenous locus.[6][7]

Protocol: CRISPR/Cas9-Mediated eDHFR Tagging

-

gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the desired insertion site (N- or C-terminus) of the POI gene.

-

Donor Plasmid Construction: Construct a donor plasmid containing the eDHFR coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site.

-

Transfection: Co-transfect the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid into the target cell line.

-

Selection and Clonal Isolation: Select for successfully edited cells (e.g., using a co-transfected antibiotic resistance marker) and isolate single-cell clones.

-

Validation: Screen clonal populations by PCR and Western blot to confirm the correct integration of the eDHFR tag.

Caption: Workflow for generating an eDHFR-tagged cell line using CRISPR/Cas9.

Western Blot Analysis of Protein Degradation

The most direct method to measure protein degradation is Western blotting. This technique allows for the visualization and quantification of the target protein levels following treatment with the eDHFR degrader.

Protocol: Western Blot for eDHFR-Tagged Protein Degradation

-

Cell Treatment: Plate eDHFR-tagged cells and treat with a dose-response of the eDHFR degrader for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the protein of interest or the eDHFR tag.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the signal using a chemiluminescent substrate and quantify band intensities using densitometry. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assay (NanoBRET)

The formation of a stable ternary complex is a prerequisite for efficient degradation. The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.[8][9][10][11]

Protocol: NanoBRET Ternary Complex Assay

-

Cell Line Generation: Generate a cell line stably expressing the target protein fused to a NanoLuc luciferase and the E3 ligase component (e.g., CRBN) fused to a HaloTag.

-

Cell Plating and Labeling: Plate the cells and label with the HaloTag ligand.

-

Degrader Treatment: Treat the cells with the eDHFR degrader.

-

BRET Measurement: Measure the BRET signal, which is generated when the NanoLuc donor and the HaloTag acceptor are brought into close proximity by the degrader.

-

Data Analysis: Plot the BRET ratio against the degrader concentration to determine the EC50 for ternary complex formation.

Caption: Principle of the NanoBRET assay for ternary complex formation.

Synthesis of Trimethoprim-Pomalidomide PROTACs

The chemical synthesis of eDHFR degraders is a critical step in their development. The following is a representative synthetic scheme for a trimethoprim-pomalidomide PROTAC.

Synthetic Scheme Overview:

The synthesis typically involves the functionalization of pomalidomide with a linker that has a reactive group, such as an azide.[12] This is followed by the modification of trimethoprim to introduce a complementary reactive group (e.g., an alkyne). The final step is the conjugation of the two fragments, often via a "click chemistry" reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion and Future Directions

The development of eDHFR degraders has provided a powerful and versatile tool for the selective degradation of any protein of interest. This technical guide has outlined the core principles, key experimental protocols, and data analysis required to effectively utilize this technology. Future research will likely focus on expanding the repertoire of E3 ligases that can be recruited, optimizing the pharmacokinetic properties of the degraders for in vivo applications, and exploring their therapeutic potential in a wide range of diseases. The continued refinement of this technology promises to further revolutionize both basic research and drug discovery.

References

- 1. The protocol of tagging endogenous proteins with fluorescent tags using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The protocol of tagging endogenous proteins with fluorescent tags using CRISPR-Cas9 genome editing [chinagene.cn]

- 7. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

The eDHFR System for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Escherichia coli dihydrofolate reductase (eDHFR) system for targeted protein degradation. This technology offers a powerful and inducible method for selectively eliminating proteins of interest (POIs) within cellular and in vivo models, facilitating a deeper understanding of protein function and offering potential therapeutic avenues. We will delve into the core mechanism, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.

Introduction to eDHFR-Mediated Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary strategy in chemical biology and drug discovery, enabling the direct removal of specific proteins from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, TPD hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate the entire target protein. This approach offers several advantages, including the potential to target "undruggable" proteins and the possibility of a more profound and sustained biological effect.

The eDHFR system is a versatile and widely used platform for inducible protein degradation. It leverages the high-affinity interaction between the bacterial enzyme eDHFR and its specific inhibitor, trimethoprim (B1683648) (TMP). In this system, the protein of interest is genetically tagged with the eDHFR protein. The degradation is then induced by a hetero-bifunctional small molecule, often a Proteolysis-Targeting Chimera (PROTAC).

A TMP-based PROTAC consists of three key components:

-

A TMP derivative that binds to the eDHFR tag on the protein of interest.

-

An E3 ligase ligand (e.g., pomalidomide, which binds to the Cereblon E3 ligase).

-

A linker that connects the two binding moieties.

When introduced to cells expressing the eDHFR-tagged protein, the PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity induces the E3 ligase to poly-ubiquitinate the eDHFR-tagged protein, marking it for recognition and degradation by the 26S proteasome.[1][2] This process is highly efficient and can be controlled by the concentration of the PROTAC, offering a tunable system for studying protein function.

Quantitative Data on eDHFR Degradation

The efficiency of eDHFR-mediated protein degradation is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are crucial for comparing the potency and efficacy of different PROTACs and for designing experiments with precise control over protein levels.

It is important to note that DC50 and Dmax values are highly dependent on the specific PROTAC molecule (including the linker length and composition), the E3 ligase being recruited, the protein of interest, and the cell line used. However, studies have consistently demonstrated the high efficiency of this system.

| Parameter | Value | Context | Reference |

| Dmax | >95% | Degradation of various eDHFR-tagged proteins using a TMP-pomalidomide PROTAC (molecule 7c). | [3][4] |

| Dmax | ~97% | Degradation of BTK by a non-covalent PROTAC (NC-1) in Mino cells. While not eDHFR, this demonstrates the high Dmax achievable with PROTACs. | [5] |

| DC50 | Nanomolar to low micromolar range | The DC50 for PROTACs can vary widely, but potent degraders often exhibit activity in the nanomolar to low micromolar range. Specific values for eDHFR PROTACs are dependent on the experimental context. | [5] |

Core Signaling and Mechanistic Pathways

To fully appreciate the eDHFR degradation system, it is essential to understand the fundamental cellular pathway it co-opts: the Ubiquitin-Proteasome System.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for the degradation of most intracellular proteins in eukaryotes. It involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a chain of ubiquitin molecules, signaling their destruction by the proteasome.

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Mechanism of eDHFR-Targeted Degradation

The TMP-based PROTAC acts as a molecular bridge, artificially inducing the interaction between the eDHFR-tagged protein and an E3 ligase, thereby initiating the UPS cascade for the specific target.

Caption: Mechanism of TMP-PROTAC-mediated degradation of an eDHFR-tagged protein.

Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize and validate eDHFR-mediated protein degradation.

General Experimental Workflow

A typical workflow to assess the degradation of an eDHFR-tagged protein involves several key steps, from cell culture to data analysis.

Caption: General experimental workflow for assessing eDHFR-targeted protein degradation.

Protocol: Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the eDHFR-tagged protein following treatment with the PROTAC.

1. Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cleared lysate).

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. Sample Preparation: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates. c. Boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20). b. Incubate the membrane with a primary antibody specific to the protein of interest or the eDHFR tag overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detector. c. Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

Protocol: Cycloheximide (CHX) Chase Assay for Protein Stability

This assay measures the half-life of the target protein by inhibiting new protein synthesis.

1. Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Treat one set of cells with the eDHFR PROTAC and another with a vehicle control for a predetermined time to induce degradation. c. Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all wells to inhibit protein synthesis.

2. Time Course Collection: a. Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). b. Lyse the cells at each time point as described in the Western Blotting protocol.

3. Analysis: a. Perform Western blotting on the lysates from each time point. b. Quantify the band intensity of the target protein at each time point, normalized to the 0-hour time point. c. Plot the remaining protein percentage against time to determine the protein's half-life under degraded and non-degraded conditions.

Protocol: In Vivo Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

1. Cell Transfection and Treatment: a. Co-transfect cells with plasmids expressing the eDHFR-tagged protein of interest and a tagged version of ubiquitin (e.g., HA-Ub or His-Ub). b. After 24-48 hours, treat the cells with the TMP-PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.

2. Cell Lysis under Denaturing Conditions: a. Lyse cells in a denaturing buffer (e.g., 1% SDS in PBS with protease and deubiquitinase inhibitors) to disrupt protein-protein interactions. b. Boil the lysates for 10 minutes and then sonicate to shear DNA.

3. Immunoprecipitation: a. Dilute the lysates 10-fold with a non-denaturing buffer (e.g., buffer containing 1% Triton X-100) to reduce the SDS concentration. b. Add an antibody against the protein of interest or its tag to the lysate and incubate overnight at 4°C. c. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours. d. Wash the beads extensively with wash buffer to remove non-specific binders.

4. Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. b. Perform Western blotting on the eluted samples. c. Probe the membrane with an anti-ubiquitin antibody (e.g., anti-HA or anti-His) to detect the poly-ubiquitin chains on the immunoprecipitated target protein.

Protocol: MTT Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on the cells.

1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere overnight. c. Treat the cells with a serial dilution of the TMP-PROTAC. Include a vehicle-only control.

2. Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement: a. Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals. b. Shake the plate gently for 15 minutes to ensure complete solubilization. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot cell viability against the PROTAC concentration to determine any cytotoxic effects.

Conclusion

The eDHFR-based targeted protein degradation system represents a powerful and versatile tool for the conditional knockdown of proteins. Its inducibility and high efficiency make it an invaluable asset for studying protein function in a temporal and dose-dependent manner. By understanding the core principles of the ubiquitin-proteasome system and employing the detailed protocols provided in this guide, researchers can effectively harness this technology to advance their scientific investigations and explore new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs [ideas.repec.org]

- 4. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to eDHFR Degradation Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential components and methodologies required to perform E. coli dihydrofolate reductase (eDHFR) degradation experiments. This powerful technique allows for the targeted and tunable degradation of proteins of interest (POIs), offering a robust platform for studying protein function and for the development of novel therapeutics.

Core Components for an eDHFR Degradation Experiment

Successful execution of an eDHFR degradation experiment hinges on the careful preparation and use of several key biological and chemical components. These components form the basis of the two primary strategies for inducing eDHFR-tagged protein degradation: the traditional destabilizing domain (DD) system and the more recent PROTAC-mediated degradation.

Biological Components

-

eDHFR Fusion Constructs: The cornerstone of this system is the genetic fusion of a destabilizing mutant of E. coli DHFR to the protein of interest. Several mutant versions of eDHFR have been engineered to be intrinsically unstable in mammalian cells. These are typically cloned into mammalian expression vectors. Plasmids for expressing eDHFR fused to reporter proteins like mCherry or as part of other constructs are available from resources like Addgene.[1][2][3][4][5]

-

Reporter Genes: For assay development and optimization, the eDHFR degron is often fused to a reporter protein such as Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), or luciferase. This allows for straightforward quantification of protein degradation through fluorescence or luminescence measurements.

-

Cell Lines: A variety of mammalian cell lines can be used for eDHFR degradation experiments. Commonly used lines include HEK293, HeLa, and CHO cells.[6][7] The choice of cell line may depend on the specific protein of interest and the experimental goals. It's crucial to use cell lines that are easily transfectable or transducible to express the eDHFR fusion protein.

Chemical Components

-

Trimethoprim (TMP): This small molecule is a high-affinity ligand for eDHFR. In the context of the destabilizing domain system, TMP binding stabilizes the eDHFR mutant, preventing its degradation and leading to the accumulation of the fusion protein.[8] The concentration of TMP can be adjusted to tune the level of protein expression.

-

eDHFR-Targeting PROTACs: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. For the eDHFR system, these PROTACs consist of a TMP derivative that binds to the eDHFR tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This brings the eDHFR-fusion protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

-

Proteasome and E3 Ligase Inhibitors: To confirm the mechanism of degradation, inhibitors of the proteasome (e.g., MG132) and E3 ligases (e.g., MLN4924 for Cullin-RING ligases) are essential.[8] These compounds should block the degradation of the eDHFR fusion protein, confirming the involvement of the ubiquitin-proteasome system.

Experimental Protocols

Western Blotting for Protein Degradation Analysis

Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein.

Protocol:

-

Cell Lysis:

-

Plate cells at an appropriate density and treat with the desired concentrations of TMP or PROTAC for the indicated times. A vehicle-only control (e.g., 0.1% DMSO) should be included.

-

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[12]

-

Incubate the membrane with a primary antibody specific to the protein of interest or the eDHFR tag overnight at 4°C.[13]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxicity of the degrader compounds.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a range of concentrations of the eDHFR degrader or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][15][16]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16][17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Fluorescent Reporter Analysis

Flow cytometry is a high-throughput method to quantify the degradation of eDHFR fused to a fluorescent protein.

Protocol:

-

Cell Treatment: Treat cells expressing the eDHFR-fluorescent reporter fusion with the degrader compound or vehicle.

-

Cell Harvesting: After the desired incubation time, detach the cells using trypsin or a non-enzymatic cell dissociation solution.

-

Staining (Optional): If necessary, stain for viability using a dye like propidium (B1200493) iodide.

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the reporter protein in thousands of individual cells.[8]

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity. Degradation is measured as the reduction in fluorescence compared to the vehicle-treated control.

Data Presentation

Quantitative data from eDHFR degradation experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Degradation Potency and Efficacy of eDHFR PROTACs

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | E3 Ligase Recruited | Reference |

| NC-1 | BTK | Mino | 2.2 | 97 | 24 | CRBN | [18] |

| JPS014 | HDAC1 | HCT116 | 910 | >50 | 24 | VHL | [19] |

| JPS014 | HDAC3 | HCT116 | 640 | >50 | 24 | VHL | [19] |

| JPS016 | HDAC1 | HCT116 | 550 | >50 | 24 | VHL | [19] |

| JPS016 | HDAC3 | HCT116 | 530 | >50 | 24 | VHL | [19] |

| JPS036 | HDAC3 | HCT116 | 440 | 77 | 24 | VHL | [19] |

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Table 2: Basal Degradation of eDHFR Mutants

| eDHFR Mutant | Basal Expression Level (relative to conventional DD) | Reference |

| C12 (W74R/T113S/E120D/Q146L) | 2.9-fold reduction | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding of eDHFR degradation.

The Ubiquitin-Proteasome System

The degradation of eDHFR-tagged proteins is mediated by the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.

References

- 1. addgene.org [addgene.org]

- 2. addgene.org [addgene.org]

- 3. addgene.org [addgene.org]

- 4. addgene.org [addgene.org]

- 5. addgene.org [addgene.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A general chemical method to regulate protein stability in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad.com [bio-rad.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. cdn.hellobio.com [cdn.hellobio.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Cell viability assessment [protocols.io]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a New DHFR-Based Destabilizing Domain with Enhanced Basal Turnover and Applicability in Mammalian Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC eDHFR Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of PROTAC eDHFR Degrader-1. It is designed to equip researchers with the necessary information to effectively utilize this tool compound for the targeted degradation of eDHFR-tagged proteins. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the selective degradation of proteins tagged with E. coli dihydrofolate reductase (eDHFR). It achieves this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The degrader consists of three key components: a ligand that binds to eDHFR (based on the antibiotic trimethoprim), a ligand that recruits an E3 ubiquitin ligase (pomalidomide for Cereblon), and a linker connecting these two moieties. This targeted degradation approach offers a powerful method for post-translational control of protein abundance, enabling the study of protein function and the development of novel therapeutic strategies.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between the eDHFR-tagged protein of interest (POI), the PROTAC molecule, and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity, induced by the degrader, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Quantitative Data on Cellular Activity

While specific quantitative data on the cellular uptake and absolute intracellular concentration of this compound is not extensively available in the primary literature, its efficacy in inducing protein degradation has been quantified. The following table summarizes the degradation performance of a closely related and highly effective trimethoprim-based PROTAC (referred to as molecule 7c in the source publication), which can be considered representative of the eDHFR degrader class.

| Parameter | Cell Line | Target Protein | Value | Notes |

| Maximum Degradation (Dmax) | HEK293T | eDHFR-YFP | >95% | Demonstrates high efficacy of the degrader.[1] |

| DC50 | HEK293T | eDHFR-YFP | Not explicitly reported | The half-maximal degradation concentration is a key measure of potency. |

| Time to 50% Degradation (DT50) | Not explicitly reported | eDHFR-YFP | Not explicitly reported | Indicates the speed of action of the degrader. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular uptake, distribution, and efficacy of this compound.

Quantitative Western Blotting for eDHFR-tagged Protein Degradation

This protocol is designed to quantify the reduction in the levels of an eDHFR-tagged protein of interest following treatment with this compound.

Materials:

-

Cell line expressing the eDHFR-tagged protein of interest

-

This compound (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the eDHFR tag

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

-

PROTAC Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO). Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Live-Cell Imaging for Monitoring Protein Degradation

This protocol allows for the real-time visualization and quantification of the degradation of a fluorescently-tagged (e.g., YFP) eDHFR fusion protein.

Materials:

-

Cell line stably expressing eDHFR-YFP fusion protein

-

Glass-bottom imaging dishes or plates

-

This compound (stock solution in DMSO)

-

Live-cell imaging medium (phenol red-free)

-

Confocal or high-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate the cells on glass-bottom dishes and allow them to adhere.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate.

-

Baseline Imaging: Acquire initial fluorescence images of the cells before adding the degrader.

-

PROTAC Addition: Add this compound to the imaging medium at the desired final concentration. Include a vehicle control in a separate dish.

-

Time-Lapse Imaging: Acquire fluorescence and brightfield images at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., up to 24 hours).

-

Image Analysis:

-

Use image analysis software to identify and track individual cells over time.

-

Measure the mean fluorescence intensity within each cell at each time point.

-

Normalize the fluorescence intensity of each cell to its intensity at time zero.

-

Plot the normalized fluorescence intensity over time to visualize the degradation kinetics.

-

Mass Spectrometry-Based Quantification of Intracellular PROTAC Concentration

This advanced protocol describes a method to determine the absolute intracellular concentration of this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture reagents

-

Ice-cold PBS

-

Methanol/acetonitrile/water solvent mixtures for extraction

-

Internal standard (a stable isotope-labeled version of the PROTAC, if available)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat a known number of cells with a specific concentration of this compound for a defined period.

-

Cell Harvesting and Lysis:

-

Rapidly wash the cells with ice-cold PBS to remove extracellular PROTAC.

-

Lyse the cells and extract the intracellular contents, including the PROTAC, using a cold organic solvent mixture.

-

-

Sample Preparation:

-

Add an internal standard to the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Prepare a standard curve of the PROTAC in a matrix-matched solution.

-

-

LC-MS/MS Analysis:

-

Inject the samples and standards onto the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the PROTAC and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of the PROTAC in the cell lysates from the standard curve.

-

Calculate the intracellular concentration based on the known number of cells and their average volume.

-

Cellular Distribution

The subcellular distribution of this compound has not been explicitly detailed in the available literature. However, based on its mechanism of action, it must be able to cross the plasma membrane to access the cytoplasm where it can engage with the eDHFR-tagged protein and the Cereblon E3 ligase. The physicochemical properties of the PROTAC, including its size, charge, and lipophilicity, will influence its ability to passively diffuse across cellular membranes. Active transport mechanisms may also play a role.

To investigate the subcellular distribution, high-resolution fluorescence microscopy of a fluorescently labeled version of the PROTAC or immunofluorescence staining for the PROTAC in fixed and permeabilized cells could be employed.

Conclusion

This compound is a valuable research tool for the targeted degradation of eDHFR-tagged proteins. While detailed quantitative data on its cellular uptake and distribution are still emerging, its high efficacy in inducing protein degradation is well-established. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the activity of this and other PROTACs in their specific cellular models. Further studies are warranted to fully elucidate the pharmacokinetics of this degrader at the cellular level, which will aid in the optimization of its use and the design of future-generation PROTACs.

References

Methodological & Application

Application Notes and Protocols for PROTAC eDHFR Degrader-1

For Research Use Only.

Introduction

PROTAC eDHFR Degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of proteins tagged with E. coli dihydrofolate reductase (eDHFR). This molecule operates as a powerful tool in chemical biology to induce rapid, selective, and reversible depletion of a protein of interest (POI) within a cellular context. By hijacking the cell's natural ubiquitin-proteasome system, it allows for the acute study of protein function, target validation, and the elucidation of cellular signaling pathways.

This degrader is comprised of three key components: a ligand that specifically binds to the eDHFR tag (the antibiotic trimethoprim (B1683648), TMP), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a pomalidomide (B1683931) derivative), and a chemical linker that connects the two.[1] This tripartite design facilitates the formation of a ternary complex between the eDHFR-tagged POI and the CRBN E3 ligase complex.[1] The proximity induced by the PROTAC leads to the poly-ubiquitination of the POI, marking it for subsequent degradation by the 26S proteasome.[1][2] This system offers a significant advantage over traditional methods like RNA interference or CRISPR, as it acts at the post-translational level, enabling the study of the immediate consequences of protein loss.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing protein degradation and cellular viability.

Data Presentation

Table 1: General Characteristics of this compound

| Characteristic | Description | Reference |

| Target | Escherichia coli dihydrofolate reductase (eDHFR) fusion tag | [1][3] |

| E3 Ligase Recruited | Cereblon (CRBN) | [1] |

| POI-Binding Ligand | Trimethoprim (TMP) | [1] |

| E3 Ligase Ligand | Pomalidomide derivative | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability | [4] |

Table 2: Example Experimental Parameters for eDHFR-POI Degradation

| Parameter | Cell Line Example | Concentration Range | Incubation Time | Degradation Achieved | Reference |

| Degradation Assay | HEK293T expressing eDHFR-YFP | 10 nM - 1 µM | 4 - 24 hours | Dose-dependent, up to 95% | [1][2] |

| Degradation Assay | Jurkat expressing eDHFR-YFP | 10 nM - 1 µM | 4 - 24 hours | Dose-dependent | [2] |

| Mechanism Validation | HEK293T expressing eDHFR-YFP | ~100 nM | 12 hours | Degradation inhibited by proteasome inhibitor (e.g., Epoxomicin) or NEDDylation inhibitor (e.g., MLN4924) | [2] |

Note: Optimal concentrations and incubation times should be determined empirically for each specific eDHFR-tagged protein of interest and cell line.

Signaling Pathway and Mechanism of Action

This compound leverages the cellular ubiquitin-proteasome pathway to selectively eliminate proteins tagged with eDHFR. The process begins with the PROTAC molecule simultaneously binding to the eDHFR tag on the target protein and the CRBN E3 ligase. This forms a stable ternary complex, which brings the target protein into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

Protocol 1: Western Blot Analysis of eDHFR-POI Degradation

This protocol is designed to quantify the reduction in the levels of an eDHFR-tagged protein of interest following treatment with this compound.

Materials:

-

Cell line expressing the eDHFR-tagged protein of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest or the tag (e.g., anti-YFP, anti-HA, or specific POI antibody)

-

Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin, anti-vinculin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range for a dose-response experiment is 10 nM to 1 µM.

-

Include a vehicle-only control (e.g., final DMSO concentration of 0.1%).

-

Aspirate the old medium and add the medium containing the PROTAC or vehicle.

-

-

Incubation: Incubate cells for the desired time period (e.g., for a time-course experiment, harvest at 4, 8, 16, and 24 hours).

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to assess the effect of degrading the eDHFR-tagged POI on cell viability or proliferation. The choice of assay depends on whether the tagged protein is expected to influence metabolic activity or ATP levels.

Materials:

-

Cell line expressing the eDHFR-tagged protein of interest

-

Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)

-

This compound stock solution

-

Complete cell culture medium

-

Vehicle control (DMSO)

-

MTT solution (5 mg/mL in PBS) and Solubilization solution (e.g., 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the medium containing various concentrations of the PROTAC to the wells (or add a small volume of concentrated drug to the existing 100 µL).

-

Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Assay Measurement:

-

For MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate to room temperature for about 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate-reading luminometer.

-

-

-

Data Analysis:

-

Subtract the average background reading (from wells with medium only) from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%), if applicable.

-

References

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cloning and Utilization of the eDHFR Tag

For Researchers, Scientists, and Drug Development Professionals

Introduction to the eDHFR Tag